8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated phenyl derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may employ continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of 2-(3-bromophenyl)imidazo[1,2-a]pyridine.
Substitution: Formation of 2-(3-aminophenyl)imidazo[1,2-a]pyridine.
Scientific Research Applications
8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
- 8-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
- 8-Iodo-2-(3-iodophenyl)imidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the brominated compound exhibits higher reactivity in substitution reactions and potentially greater biological efficacy .
Properties
Molecular Formula |
C13H8Br2N2 |
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Molecular Weight |
352.02 g/mol |
IUPAC Name |
8-bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H |
InChI Key |
RNKLZKGIXBIYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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